(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline
Overview
Description
(S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline, or (S)-3-Boc-AMT, is an organic compound that is used in the synthesis of various pharmaceuticals, biochemicals, and other compounds. It is a key intermediate in the synthesis of a variety of compounds, and is used in a number of different laboratory experiments. This article will provide an overview of (S)-3-Boc-AMT, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Scientific Research Applications
Solid-phase Synthesis of Tetrahydroisoquinoline Derivatives
The solid-phase synthesis of compounds containing the tetrahydroisoquinoline ring system utilizes BOC-protected amino acids and solid-supported ester derivatives. This methodology facilitates the preparation of BOC-protected tetrahydroisoquinoline carboxylic acid scaffolds, which are then used to produce tetrahydroisoquinoline carboxamides. The process demonstrates the utility of BOC-protected intermediates in the efficient synthesis of complex heterocyclic compounds (Bunin et al., 2004).
Synthesis of Substituted Tetrahydro-isoquinolines
The synthesis of substituted aminomethylene tetrahydro-isoquinolines, proceeding from 5-hydroxyisoquinoline, highlights the role of N-Boc tetrahydro-isoquinoline 5-carboxaldehyde in reductive amination processes. This approach also extends to the preparation of dihydro-isoindoles, showcasing the versatility of BOC-protected intermediates in the synthesis of complex nitrogen-containing heterocycles (Fray et al., 2006).
Opioid Peptidomimetics Synthesis
Research on the synthesis of Boc-2',6'-dimethyl-l-tyrosine and its incorporation into opioid peptidomimetics demonstrates the significance of BOC-protected amino acids in the development of synthetic opioid ligands. The study emphasizes the role of such protected amino acids in enhancing the potency of opioid receptor ligands, illustrating the importance of BOC-protected derivatives in medicinal chemistry (Bender et al., 2015).
Synthesis of Optically Pure Tetrahydroisoquinoline Carboxylic Acids
The synthesis of optically pure (R)- and (S)-tetrahydroisoquinoline carboxylic acids from N-Boc-protected precursors showcases the application of BOC protection in the enantioselective synthesis of cyclic amino acids. This method highlights the efficiency and practicality of using BOC-protected intermediates to obtain enantiomerically pure compounds, which are valuable in various chemical and pharmaceutical applications (Kurata et al., 2015).
Anticancer Agents Development
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents exemplifies the potential therapeutic applications of tetrahydroisoquinoline derivatives. This study underscores the tetrahydroisoquinoline moiety's significance in biologically active molecules and its utility in developing novel pharmaceutical agents with anticancer properties (Redda et al., 2010).
properties
IUPAC Name |
tert-butyl N-[[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USHPJFZLSLVQET-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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